molecular formula C21H19FN2O5 B3676551 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3676551
M. Wt: 398.4 g/mol
InChI Key: SWPPDSYECWIGDL-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its therapeutic effects through various mechanisms, including the inhibition of NF-κB signaling pathway, the activation of Nrf2-ARE signaling pathway, and the inhibition of STAT3 signaling pathway. These pathways play important roles in cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and activation of antioxidant enzymes. 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity in normal cells and tissues, its ability to selectively target cancer cells, and its potential to be used in combination with other drugs. However, 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limitations, including its poor solubility in water and its instability in biological fluids.

Future Directions

For 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research include the optimization of its formulations and evaluation in preclinical and clinical studies.

Scientific Research Applications

5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In addition, 5-(3,4-diethoxybenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential neuroprotective effects in Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-3-28-17-10-9-13(12-18(17)29-4-2)11-14-19(25)23-21(27)24(20(14)26)16-8-6-5-7-15(16)22/h5-12H,3-4H2,1-2H3,(H,23,25,27)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPPDSYECWIGDL-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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